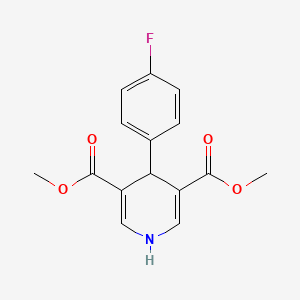
dimethyl 4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C15H14FNO4 and its molecular weight is 291.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.09068609 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzymatic Resolution and Organic Synthesis
Research has explored the enzymatic resolution of related 1,4-dihydropyridine derivatives, utilizing Candida rugosa lipase to achieve high enantiomeric ratios. This process is crucial for preparing enantiomerically pure compounds, which are essential for the development of new pharmaceuticals and materials. The study by Sobolev et al. (2002) demonstrated the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters, highlighting the potential of modifying dihydropyridine derivatives for specific synthetic applications (Sobolev et al., 2002).
Fluorescent Probes for Biological Studies
Dimethyl 4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate derivatives have been studied for their potential as fluorescent probes. Diwu et al. (1997) investigated new fluorescent solvatochromic dyes with properties suitable for developing ultrasensitive fluorescent molecular probes. These probes can study various biological events and processes, thanks to their strong solvent-dependent fluorescence correlated with empirical solvent polarity parameters (Diwu et al., 1997).
Spectroscopic Characterization and Structural Analysis
The spectroscopic characterization and structural analysis of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides were conducted by Li et al. (2014). This research provided insights into the molecular structures and optical properties of 1,4-dihydropyridines, contributing to the understanding of structure-activity relationships and the development of new drugs and analytical methods (Li et al., 2014).
Synthesis of Heterocycles and Catalyst Development
Studies on this compound derivatives have also included the synthesis of new heterocycles and the development of catalysts for organic transformations. For example, Kakehi et al. (1994) prepared nitrogen-bridged heterocycles by reacting various 1-pyridinio[(thiocarbonyl)methylide]s with dimethyl acetylenedicarboxylate, showcasing the versatility of dihydropyridine derivatives in synthesizing complex molecular architectures (Kakehi et al., 1994).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
dimethyl 4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4/c1-20-14(18)11-7-17-8-12(15(19)21-2)13(11)9-3-5-10(16)6-4-9/h3-8,13,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKCCHLVONZTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
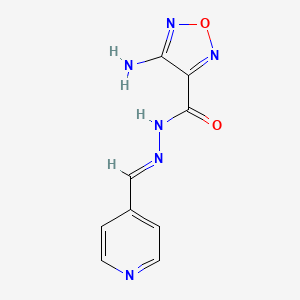
![3-ethyl-6-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5591489.png)
![methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5591497.png)
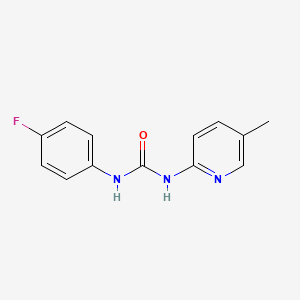
![9-(5-fluoro-2-pyrimidinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591508.png)
![4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B5591513.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5591520.png)
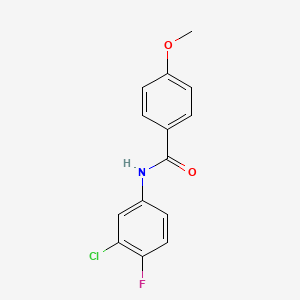
![7,7'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(2-oxo-2H-chromene-3-carboxylic acid)](/img/structure/B5591537.png)
![1-[(2-pyridinylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5591548.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5591552.png)
![1-butyl-4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5591556.png)
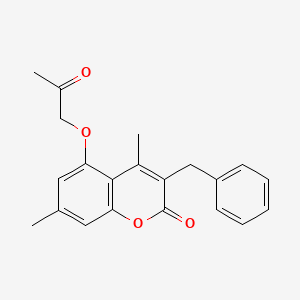
![N,N-diallyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5591581.png)
